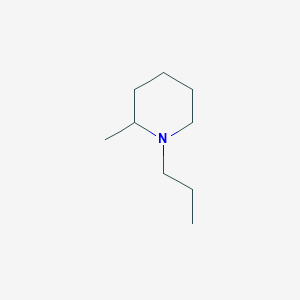
2-Methyl-1-propylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-propylpiperidine, also known as Piperidine, 2-methyl-1-propyl, is a chemical compound with the formula C9H19N . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of 2-Methyl-1-propylpiperidine consists of a six-membered ring with one nitrogen atom and five carbon atoms . The molecular weight is 141.2539 .科学的研究の応用
1. Synthesis of Dopamine Autoreceptor Antagonists
2-Methyl-1-propylpiperidine is utilized in the synthesis of compounds like (−)OSU-6162, which acts as a dopamine autoreceptor antagonist with potential antipsychotic properties. The synthesis involves alkylation and selective oxidation processes to achieve the desired compound with high purity, which is significant for research in neuropharmacology (Chaudhary & McGrath, 2000).
2. Exploration of Sigma-Subtype Affinities
The compound has been studied for its role in binding and activity at the sigma(1) receptor. It is used in the synthesis of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl and N-(6-methoxynaphthalen-1-yl)propyl derivatives. These are important in exploring sigma-subtype affinities and selectivities, contributing to the development of tools for PET experiments and antiproliferative activity research in tumor therapy (Berardi et al., 2005).
3. Conformational Energy Studies
Research on 2-methylpiperidine derivatives has provided insights into conformational energy, particularly in relation to A(1,3) type strain. This is crucial in the study of molecular dynamics and structure, enhancing our understanding of molecular interactions and stability (Chow, Colón, & Tam, 1968).
4. Hydrodenitrogenation Studies
Studies have also focused on the hydrodenitrogenation (HDN) of 2-methylpiperidine and its intermediate products. This research is vital in the field of catalysis and chemical engineering, particularly for understanding nitrogen removal processes in organic compounds (Egorova, Zhao, Kukula, & Prins, 2002).
5. Peptide Synthesis Research
2-Methyl-1-propylpiperidine is involved in peptide synthesis research. It has been used in the preparation of C-terminal thioester peptides, indicating its significance in the synthesis of complex biological molecules and contributing to advancements in bioorganic chemistry (Liu & Mayer, 2013).
6. Liquid Chromatography-Tandem Mass Spectrometric Methods
The compound has found application in developing sensitive and accurate methods for quantitative determination in plasma. This is crucial for supporting pre-clinical studies and understanding pharmacokinetics and pharmacodynamics of various compounds (Yang, Wu, Clement, & Rudewicz, 2004).
7. Neuroprotective Research
2-Methyl-1-propylpiperidine derivatives have been investigated for their neuroprotective activity in neurons in primary culture. This research is fundamental in neuropharmacology, particularly in exploring treatments for neurodegenerative diseases (Menniti et al., 1997).
8. Parkinsonism Research
Research into meperidine analogues, including compounds related to 2-Methyl-1-propylpiperidine, has contributed to the understanding of parkinsonism and its treatment. This is crucial for developing therapies for Parkinson's disease and other movement disorders (Davis et al., 1979).
9. Electrophilic Methylation Research
The compound is used in developing new methodologies for electrophilic methylation, which is important in organic synthesis and the development of new chemical compounds (Norcott et al., 2019).
10. Dopamine Autoreceptor Activity
2-Methyl-1-propylpiperidine derivatives have been synthesized and studied for their dopamine autoreceptor activity. This research is significant in developing drugs for neurological disorders, particularly in the area of dopamine regulation (Kelly et al., 1985).
特性
IUPAC Name |
2-methyl-1-propylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-3-7-10-8-5-4-6-9(10)2/h9H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVKZWJOSLLFML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-propylpiperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2364297.png)
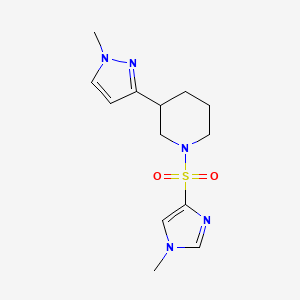
![2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2364299.png)
![(Z)-3-(6-bromoimidazo[1,2-a]pyridin-3-yl)-2-cyano-N-propan-2-ylprop-2-enamide](/img/structure/B2364304.png)
![(E)-3-(1,3-Benzodioxol-5-yl)-N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]prop-2-enamide](/img/structure/B2364305.png)
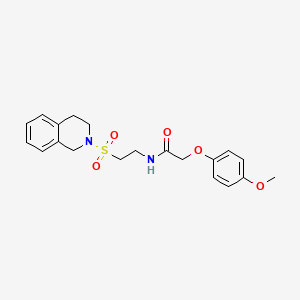
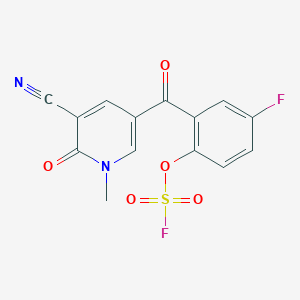
![(Z)-5-chloro-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2364309.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2364311.png)
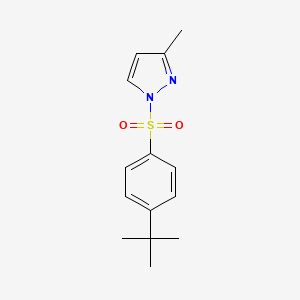
![N-[(3-chlorophenyl)(cyano)methyl]-2-[(furan-3-yl)formamido]propanamide](/img/structure/B2364316.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2364317.png)
![(E)-4-(Dimethylamino)-N-[1-(2-methoxy-2-methylpropyl)-4-methylpiperidin-4-yl]but-2-enamide](/img/structure/B2364318.png)